molecular formula C11H12N2O B6230463 (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol CAS No. 2137036-88-3

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol

Cat. No. B6230463
CAS RN: 2137036-88-3
M. Wt: 188.2
InChI Key:
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Description

(1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol, more commonly known as 1H-imidazole, is an organic compound with a wide range of applications in the scientific field. 1H-imidazole is a colorless, odorless, and relatively stable compound with a molecular weight of 135.16 g/mol. It has a melting point of 118-122 °C and a boiling point of 248-250 °C. 1H-imidazole is a versatile compound and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the study of biochemistry and physiology, and has been utilized in numerous laboratory experiments.

Mechanism of Action

The mechanism of action of 1H-imidazole is not fully understood. However, it is known that 1H-imidazole acts as an inhibitor of certain enzymes, including those involved in the metabolism of drugs and toxins. Additionally, 1H-imidazole has been shown to affect the activity of certain proteins, including those involved in DNA replication. Finally, 1H-imidazole has been shown to act as an agonist of certain receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
1H-imidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of certain enzymes, including those involved in drug metabolism and detoxification. Additionally, 1H-imidazole has been shown to affect the activity of certain proteins, including those involved in DNA replication. Finally, 1H-imidazole has been shown to act as an agonist of certain receptors, including those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 1H-imidazole in laboratory experiments include its low cost, its relative stability, and its wide range of applications. Additionally, 1H-imidazole is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 1H-imidazole in laboratory experiments. For example, 1H-imidazole is toxic in high concentrations and should be handled with care. Additionally, 1H-imidazole is not as effective as some other compounds in certain experiments, such as those involving the synthesis of pharmaceuticals.

Future Directions

Given the wide range of applications of 1H-imidazole, there are numerous potential future directions for research. For example, 1H-imidazole could be further studied for its potential use in the synthesis of pharmaceuticals and agrochemicals. Additionally, 1H-imidazole could be studied for its potential use in the study of biochemistry and physiology. Finally, 1H-imidazole could be further studied for its potential use in the development of new drugs and in the study of the effects of drugs on the human body.

Synthesis Methods

The synthesis of 1H-imidazole is relatively straightforward and involves the reaction of 1-aminoethanol with acetic anhydride. The reaction is conducted in the presence of sulfuric acid and is usually completed in a few hours. The resulting product is a colorless, odorless liquid that can be further purified by distillation. The reaction equation is as follows:
1-Aminoethanol + Acetic Anhydride → (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol + Acetic Acid

Scientific Research Applications

1H-imidazole has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and agrochemicals, and has been used in the study of biochemistry and physiology. 1H-imidazole has also been used in numerous laboratory experiments, including those involving the study of enzyme activity, protein structure, and DNA replication. Additionally, 1H-imidazole has been used in the development of new drugs, as well as in the study of the effects of drugs on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-(1H-imidazol-1-yl)benzaldehyde", "1-bromo-2-phenylethane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Reduction of 3-(1H-imidazol-1-yl)benzaldehyde with sodium borohydride in ethanol to yield 3-(1H-imidazol-1-yl)benzyl alcohol.", "Step 2: Protection of the hydroxyl group in 3-(1H-imidazol-1-yl)benzyl alcohol with tert-butyldimethylsilyl chloride in the presence of imidazole to yield tert-butyldimethylsilyl ether of 3-(1H-imidazol-1-yl)benzyl alcohol.", "Step 3: Bromination of 1-bromo-2-phenylethane with hydrobromic acid in acetic acid to yield 1-bromo-2-phenylethanol.", "Step 4: Deprotonation of 1-bromo-2-phenylethanol with sodium hydroxide in water to yield 1-phenylethoxide.", "Step 5: Condensation of tert-butyldimethylsilyl ether of 3-(1H-imidazol-1-yl)benzyl alcohol with 1-phenylethoxide in the presence of hydrochloric acid to yield (1R)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-ol.", "Step 6: Purification of the product by column chromatography." ] }

CAS RN

2137036-88-3

Molecular Formula

C11H12N2O

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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